3-(4-Methoxyphenyl)-2-methylpropane-1,2-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-methylpropane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-11(13,8-12)7-9-3-5-10(14-2)6-4-9/h3-6H,7-8,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBPTEVGPIYLQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143504-81-8 | |
| Record name | 3-(4-methoxyphenyl)-2-methylpropane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Advanced Synthetic Methodologies for 3 4 Methoxyphenyl 2 Methylpropane 1,2 Diamine
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis provides a logical framework for deconstructing the target molecule, 3-(4-Methoxyphenyl)-2-methylpropane-1,2-diamine, into simpler, commercially available starting materials. icj-e.org The primary strategic disconnections focus on the formation of the C-C and C-N bonds that constitute the core structure.
Key retrosynthetic pathways include:
C-N Bond Disconnection: This approach considers the formation of the two amine groups in the final steps. This could involve the diamination of an alkene precursor or the ring-opening of a substituted aziridine.
C2-C3 Bond Disconnection: This strategy breaks the molecule into two key fragments. A plausible route involves a nitro-Mannich (aza-Henry) type reaction between a nitroalkane synthon and an imine derived from 4-methoxybenzylamine.
C1-C2 Bond Disconnection: This disconnection suggests a pathway involving the addition of a nucleophilic aminomethyl group to a ketimine precursor.
These disconnections form the basis for designing convergent and efficient synthetic routes, allowing for strategic bond formation while controlling stereochemistry.
A simplified diagram illustrating potential retrosynthetic disconnections for this compound.Development of Novel Synthetic Routes
Building upon the retrosynthetic framework, several novel synthetic routes can be devised, leveraging cutting-edge catalytic systems and reaction methodologies.
The presence of a chiral center at the C2 position necessitates the use of stereoselective and enantioselective methods to obtain the desired enantiomer. nih.govorganic-chemistry.org Chiral 1,2-diamines are critical components in bioactive compounds and serve as privileged backbones for chiral catalysts. researchgate.netacs.org
One promising strategy is the asymmetric reductive coupling of a ketimine derived from 1-(4-methoxyphenyl)propan-2-one with an appropriate amine source. This can be achieved using chiral catalysts, such as those based on copper, to achieve high enantioselectivity. digitellinc.com For instance, a CuH-catalyzed reductive coupling of an allenamide with an aldimine can provide access to chiral 1,2-diamino synthons as single stereoisomers. acs.org
Another powerful method is the asymmetric hydroamination of a corresponding enamine, which provides a direct and atom-economical route to enantioenriched 1,2-diamines. researchgate.net
Table 1: Comparison of Potential Enantioselective Methods
| Method | Precursor Type | Catalyst System (Example) | Potential Advantages |
|---|---|---|---|
| Asymmetric Reductive Coupling | Ketimine & Amine Source | Chiral Copper-Hydride Complex | High enantioselectivity, mild conditions. digitellinc.com |
| Asymmetric Hydroamination | Enamine | Chiral Copper or Rhodium Complex | Atom-economical, direct C-N bond formation. researchgate.net |
Transition-metal-catalyzed hydroamination has emerged as a powerful, atom-economical method for forming C-N bonds. nih.gov This approach involves the addition of an N-H bond across an unsaturated C-C bond. For the synthesis of this compound, a potential precursor would be an allylic amine such as 3-(4-methoxyphenyl)-2-methyl-2-propen-1-amine.
Catalyst systems based on rhodium and iridium have demonstrated high efficiency and regioselectivity in the hydroamination of allylic amines with various amine nucleophiles to yield 1,2-diamines. nih.govorganic-chemistry.org The choice of catalyst can control the regioselectivity of the addition, directing the nucleophilic amine to the desired position. nih.gov The reaction mechanism often proceeds through an oxidative addition of the N-H bond to the metal center, followed by migratory insertion across the alkene. nih.gov
While reductive homocoupling is typically used for synthesizing symmetrical diamines, related reductive cross-coupling reactions are highly relevant. rsc.org The asymmetric reductive coupling of isoquinolines mediated by chiral diborons is one such advanced strategy that proceeds under mild conditions. rsc.org
Alternative amination methodologies offer robust pathways to the 1,2-diamine motif. These include:
Alkene Diamination: The direct installation of two nitrogen atoms across a C-C double bond is a highly efficient strategy. chemrxiv.org Rhodium(III)-catalyzed aziridination of an alkene followed by in-situ ring-opening with an amine nucleophile provides rapid access to vicinal diamines. organic-chemistry.org
Reductive Ring-Opening of Aziridines: N-tosyl aziridines can undergo reductive ring-opening using nitroarenes as an amino source, mediated by B₂(OH)₄ under aqueous conditions. organic-chemistry.org
Aza-Pinacol Coupling: Asymmetric imine-imine coupling reactions represent a direct method to access enantiomerically enriched 1,2-diamines. rsc.org
Controlling chemo- and regioselectivity is paramount when dealing with multifunctional molecules. nih.govrsc.org In synthetic routes starting from precursors with multiple reactive sites, such as a β-enamino diketone, the reaction conditions must be finely tuned to direct the transformation to the desired functional group. rsc.org
For instance, in a hydroamination reaction, the catalyst and ligand system are crucial for preventing side reactions like oxidative amination and for ensuring the addition occurs at the correct carbon atom. bohrium.com Similarly, when using substrates with multiple carbonyl groups, regioselective protection or activation is necessary to ensure that subsequent reactions, such as amination or reduction, occur at the intended site. mdpi.com The development of methodologies that allow for regiochemical control by varying reaction conditions or substrate structure is a key area of research. rsc.org
Functional Group Interconversions and Derivatization Strategies
Following the successful synthesis of the 1,2-diamine backbone, functional group interconversions (FGI) and derivatization strategies can be employed to generate a library of related compounds. ub.edu This is crucial for exploring structure-activity relationships in medicinal chemistry or for fine-tuning the properties of chiral ligands.
The primary and tertiary amino groups of this compound offer multiple handles for modification.
N-Alkylation/Acylation: The primary amine can be selectively acylated or alkylated under controlled conditions.
Protecting Group Manipulation: Orthogonal protecting groups can be used to differentiate the two nitrogen atoms, allowing for sequential and site-selective modifications.
Modification of the Aryl Group: The methoxy (B1213986) substituent on the phenyl ring can be cleaved to yield the corresponding phenol (B47542), which can then be further functionalized, for example, through etherification or esterification.
These transformations allow for the systematic modification of the parent compound, providing access to a diverse range of derivatives for various applications.
Table 2: Potential Derivatization Reactions
| Functional Group | Reagent/Reaction | Resulting Moiety |
|---|---|---|
| Primary Amine | Acyl Chloride (e.g., Acetyl Chloride) | N-Acetamide |
| Primary Amine | Reductive Amination with Aldehyde | Secondary Amine |
| Aryl Methoxy Group | Boron Tribromide (BBr₃) | Phenol |
Chemical Modifications of the Diamine Functionality (e.g., protecting groups, N-alkylation)
The presence of two amine groups in this compound offers opportunities for diverse chemical modifications. However, the similar reactivity of the primary and secondary (or two primary, depending on the specific isomer) amines necessitates strategic use of protecting groups to achieve selective functionalization.
Protecting Groups: The selective protection of one amine group in a diamine is a common challenge. A widely used strategy involves the monoprotonation of the diamine with one equivalent of acid, which deactivates one amine group and allows the other to be selectively protected. The tert-butyloxycarbonyl (Boc) group is a popular choice due to its stability and ease of removal under acidic conditions. A one-pot procedure for selective mono-Boc protection involves treating the diamine with one equivalent of an HCl source (like trimethylsilyl (B98337) chloride or thionyl chloride) followed by the addition of Di-tert-butyl dicarbonate (B1257347) (Boc₂O). scielo.org.mxredalyc.orgresearchgate.net This method is efficient for various diamines, from simple aliphatic chains to more complex structures. scielo.org.mxresearchgate.net Other common protecting groups, such as Carbobenzyloxy (Cbz) and tosyl (Ts), can also be employed to impart different chemical stabilities and allow for orthogonal protection strategies.
| Protecting Group | Abbreviation | Structure | Common Cleavage Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | (CH₃)₃COCO- | Strong acids (e.g., TFA, HCl) |
| Carbobenzyloxy | Cbz | C₆H₅CH₂OCO- | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Tosyl (p-Toluenesulfonyl) | Ts | p-CH₃C₆H₄SO₂- | Strong reducing agents (e.g., Na/NH₃) or strong acids |
N-Alkylation: N-alkylation introduces alkyl substituents onto the nitrogen atoms, further modifying the compound's properties. Direct alkylation of diamines with alkyl halides can be difficult to control, often leading to over-alkylation and mixtures of products. masterorganicchemistry.com A more effective and widely used method is reductive amination. masterorganicchemistry.comwikipedia.org This process involves the reaction of the diamine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl compound. masterorganicchemistry.comcommonorganicchemistry.com This method avoids the issue of multiple alkylations that plagues direct alkylation with alkyl halides. masterorganicchemistry.com For instance, reacting the mono-protected diamine with a specific aldehyde followed by reduction would yield a selectively N-alkylated product after deprotection.
Transformations Involving the 4-Methoxyphenyl (B3050149) Moiety
The 4-methoxyphenyl group is a key structural feature that can also be chemically altered. The electron-donating nature of the methoxy group activates the benzene (B151609) ring, making it susceptible to various transformations.
Ether Cleavage: One of the most fundamental transformations of the 4-methoxyphenyl group is the cleavage of the methyl ether to yield a phenol. Boron tribromide (BBr₃) is a highly effective reagent for this purpose, capable of cleaving aryl methyl ethers under relatively mild conditions, typically in a solvent like dichloromethane (B109758) at low temperatures. The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govgvsu.edu Recent mechanistic studies suggest that one equivalent of BBr₃ may be capable of cleaving up to three equivalents of an aryl methyl ether, making the process potentially more efficient than previously thought. nih.gov The resulting phenol is a versatile intermediate that can undergo a range of subsequent reactions, such as O-alkylation or conversion to esters.
Electrophilic Aromatic Substitution: The methoxy group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. libretexts.org This means that electrophiles will preferentially add to the positions ortho (C3 and C5) and para (C6) to the methoxy group. Since the para position is already occupied by the methylpropane-diamine substituent, electrophilic attack will be directed to the two equivalent ortho positions. Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the ring.
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) installs a halogen atom.
Friedel-Crafts Alkylation/Acylation: Treatment with an alkyl halide or acyl halide in the presence of a Lewis acid like aluminum chloride (AlCl₃) attaches an alkyl or acyl group to the ring. uomustansiriyah.edu.iqyoutube.com
The conditions for these reactions must be carefully controlled, as the high reactivity of the anisole (B1667542) ring can sometimes lead to multiple substitutions or side reactions. libretexts.org
Preparation of Precursors and Intermediates for Diamine Synthesis
The synthesis of the target diamine relies on the preparation of suitable precursors, primarily the corresponding aldehyde, 3-(4-methoxyphenyl)-2-methylpropanal (B1581177). A plausible route to this aldehyde starts with a crossed aldol (B89426) condensation between 4-methoxybenzaldehyde (B44291) and propanal. This reaction would form 3-(4-methoxyphenyl)-2-methyl-2-propenal, which can then be selectively reduced at the carbon-carbon double bond (e.g., via catalytic hydrogenation) to yield the desired saturated aldehyde precursor.
Once 3-(4-methoxyphenyl)-2-methylpropanal is obtained, it can be converted into the 1,2-diamine functionality. Modern methods allow for the one-pot synthesis of vicinal diamines directly from aldehydes. acs.orgnih.gov One such strategy involves a tandem reaction where the aldehyde reacts with an azaarylmethylamine under mild, catalyst-free conditions to produce the vicinal diamine with good yield and diastereoselectivity. acs.orgnih.gov Another approach involves a three-step, one-pot procedure starting with a Darzens reaction of the aldehyde with chloromethylsulfone, followed by treatment with an amine and subsequent reduction with a reagent like sodium borohydride (B1222165) (NaBH₄) to furnish the diamine. acs.org These methods provide efficient pathways to construct the core vicinal diamine structure from readily accessible aldehyde intermediates.
Iii. Structural Elucidation and Advanced Spectroscopic Characterization Methodologies
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Advanced NMR spectroscopy is indispensable for the unambiguous structural determination and dynamic analysis of complex organic molecules like 3-(4-Methoxyphenyl)-2-methylpropane-1,2-diamine.
Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assigning the complex proton (¹H) and carbon (¹³C) NMR spectra of the title diamine. These experiments reveal through-bond scalar couplings between nuclei, allowing for the definitive assignment of each atom within the molecular structure.
For a molecule with multiple chiral centers, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful. These techniques identify through-space correlations between protons that are in close proximity, which is essential for determining the relative stereochemistry of the chiral centers. For instance, the observation of a NOE between the methyl group protons and a proton on one of the chiral carbons would provide critical information about their spatial relationship.
Table 1: Representative 2D NMR Correlations for Stereochemical Assignment
| 2D NMR Experiment | Correlated Nuclei | Information Gained |
|---|---|---|
| COSY | ¹H - ¹H | Identifies neighboring protons, establishing the spin system of the propane (B168953) backbone. |
| HSQC | ¹H - ¹³C | Correlates each proton to its directly attached carbon atom. |
| HMBC | ¹H - ¹³C | Reveals long-range (2-3 bond) correlations, connecting different fragments of the molecule. |
The flexible propane backbone of this compound allows for various conformational isomers. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these conformational changes and any existing exchange processes, such as rotation around single bonds. unibas.itlibretexts.org By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, the interconversion between different conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the rate of interconversion increases, leading to broadening of the signals and eventual coalescence into a single averaged signal at higher temperatures. unibas.it
The analysis of these temperature-dependent spectral changes allows for the determination of the energy barriers associated with the conformational processes, providing valuable insights into the molecule's flexibility and the relative stability of its different conformations. nih.gov
Solid-state NMR (ssNMR) spectroscopy provides detailed information about the structure and dynamics of molecules in the solid state. researchgate.netdur.ac.uk This technique is particularly valuable for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. nih.gov Different polymorphs can exhibit distinct physical properties, and ssNMR can be used to identify and characterize them. researchgate.net
By analyzing the ¹³C and ¹⁵N chemical shifts and their anisotropies, ssNMR can reveal details about the local molecular environment and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. dur.ac.uk This information is complementary to that obtained from X-ray diffraction and is crucial for understanding the packing of the diamine molecules in the solid state. dur.ac.uknih.gov
High-Resolution Mass Spectrometry (HRMS) for Mechanistic Insight into Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments. The fragmentation patterns observed in the mass spectrum offer a wealth of information about the molecule's structure and can be used to propose detailed fragmentation pathways.
For this compound, common fragmentation pathways would likely involve cleavage of the C-C bonds of the propane backbone and cleavage of the C-N bonds. The presence of the methoxyphenyl group would be expected to lead to the formation of a stable tropylium (B1234903) ion or related benzylic cations.
Table 2: Predicted HRMS Fragmentation of this compound
| m/z (calculated) | Possible Fragment Ion | Proposed Fragmentation Pathway |
|---|---|---|
| 121.0653 | [C₈H₉O]⁺ | Benzylic cleavage leading to the formation of the 4-methoxybenzyl cation. |
| 72.0813 | [C₄H₁₀N]⁺ | Cleavage of the C-C bond between the benzylic carbon and the propane backbone. |
X-ray Crystallographic Analysis of the Diamine and its Derivatives or Coordination Complexes
For a chiral molecule like this compound, X-ray crystallography of a single enantiomer or a diastereomeric derivative is essential for determining its absolute stereochemistry. acs.org The resulting crystal structure would provide an unambiguous assignment of the configuration at each chiral center. researchgate.net Furthermore, the analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonding, which govern the solid-state architecture.
The determination of the absolute stereochemistry is a critical aspect of characterizing a chiral molecule. While NMR methods like Mosher's amide analysis can provide this information, X-ray crystallography of a suitable crystal is considered the gold standard. acs.orgusm.eduillinois.edu By forming a salt or a derivative with a molecule of known absolute configuration (a chiral auxiliary), it is possible to determine the absolute configuration of the diamine through the analysis of the resulting crystal structure. mdpi.com
Alternatively, if a heavy atom is present in the structure, anomalous dispersion techniques can be used to determine the absolute configuration directly from the diffraction data of the enantiopure compound. mdpi.com
Analysis of Intermolecular Interactions and Crystal Packing
The study of intermolecular interactions and crystal packing is fundamental to understanding the solid-state properties of a compound. This analysis is typically performed using single-crystal X-ray diffraction data. For this compound, which possesses hydrogen bond donors (the two amine groups) and a hydrogen bond acceptor (the methoxy (B1213986) group), a variety of intermolecular interactions would be anticipated. These would likely include:
Hydrogen Bonding: The primary amine groups (–NH2) are capable of forming strong N–H···N and N–H···O hydrogen bonds, which would play a significant role in the crystal packing.
Van der Waals Forces: Dispersion forces would be present between the aromatic rings and the aliphatic portions of the molecules.
π-Interactions: The methoxyphenyl group could potentially engage in π–π stacking or C–H···π interactions.
A detailed analysis would involve the identification of hydrogen-bonding motifs and the quantification of other weak intermolecular contacts. However, as no crystallographic data for this compound has been published, a specific analysis of its crystal packing and intermolecular interactions cannot be provided.
Vibrational Spectroscopy (IR, Raman) for Structural and Bonding Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the bonding framework of a molecule. A theoretical analysis based on density functional theory (DFT) would typically be performed to complement experimental spectra and provide a detailed assignment of vibrational modes.
For this compound, the expected characteristic vibrational frequencies would include:
N–H Stretching: Typically observed in the 3300–3500 cm-1 region in the IR spectrum. The presence of two amine groups would likely result in both symmetric and asymmetric stretching modes.
C–H Stretching: Aromatic C–H stretching vibrations are expected above 3000 cm-1, while aliphatic C–H stretches from the methyl and methylene (B1212753) groups would appear in the 2850–2960 cm-1 range.
C=C Stretching: Aromatic ring stretching vibrations would be observed in the 1450–1600 cm-1 region.
N–H Bending: These modes for the primary amine groups would be expected around 1590–1650 cm-1.
C–O Stretching: The aryl ether linkage of the methoxy group would produce a strong, characteristic band, typically in the 1230–1270 cm-1 (asymmetric) and 1020–1075 cm-1 (symmetric) regions.
C–N Stretching: Aliphatic C–N stretching vibrations are generally found in the 1020–1250 cm-1 range.
Without experimental IR and Raman spectra or computational studies for this compound, a precise data table of vibrational frequencies and their assignments cannot be compiled.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity Assessment and Conformational Aspects
The presence of a chiral center at the C2 position (the carbon atom bonded to the methyl group and two amine groups) in this compound makes it an ideal candidate for analysis by chiroptical spectroscopy, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These techniques are highly sensitive to the stereochemical arrangement of the molecule.
Circular Dichroism (CD): A CD spectrum would show the differential absorption of left and right circularly polarized light by the enantiomers of the compound. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the chiral center and the conformation of the molecule.
Optical Rotatory Dispersion (ORD): An ORD spectrum measures the change in optical rotation as a function of wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), can also be used to determine the absolute configuration.
These techniques would be crucial for assessing the enantiomeric purity of a sample and for studying conformational changes in solution. However, there are no published CD or ORD spectra for this compound in the scientific literature.
Iv. Computational Chemistry and Theoretical Investigations of the Diamine
Density Functional Theory (DFT) Studies on Molecular and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, energies, and various electronic properties. dntb.gov.uaresearchgate.net DFT studies on similar chiral diamines have been instrumental in understanding their structure and reactivity.
Conformation Analysis and Energy Landscapes
A full conformation analysis using DFT would identify the stable three-dimensional arrangements (conformers) of the 3-(4-methoxyphenyl)-2-methylpropane-1,2-diamine molecule. By calculating the potential energy surface, researchers can determine the relative energies of different conformers and the energy barriers for conversion between them. This information is crucial for understanding the molecule's flexibility and its preferred shapes in different environments.
Analysis of Bonding, Charge Distribution, and Electronic Properties
DFT calculations can provide a detailed picture of the chemical bonding within the molecule. Analyses such as Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) can be used to quantify bond strengths, atomic charges, and the extent of electron delocalization. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and electronic transport properties.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
DFT methods can be employed to predict various spectroscopic parameters. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. nih.govresearchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be computed to aid in the interpretation of experimental NMR spectra. nih.govresearchgate.net Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). nih.gov
A hypothetical data table for predicted vs. experimental spectroscopic data is shown below:
| Spectroscopic Parameter | Predicted Value (DFT) | Experimental Value |
| IR Frequencies (cm⁻¹) | ||
| N-H stretch | Data not available | Data not available |
| C-H stretch (aromatic) | Data not available | Data not available |
| C-H stretch (aliphatic) | Data not available | Data not available |
| ¹H NMR Chemical Shifts (ppm) | ||
| Aromatic protons | Data not available | Data not available |
| Methoxy (B1213986) protons | Data not available | Data not available |
| Methyl protons | Data not available | Data not available |
| ¹³C NMR Chemical Shifts (ppm) | ||
| Aromatic carbons | Data not available | Data not available |
| Methoxy carbon | Data not available | Data not available |
| Aliphatic carbons | Data not available | Data not available |
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations could be used to study the conformational flexibility of this compound over time. By simulating the molecule in different solvents, it would be possible to investigate how the solvent environment affects its conformational preferences and dynamics. This is particularly important for understanding its behavior in solution, where many chemical reactions take place.
Quantum Chemical Calculations of Reactivity, Selectivity, and Transition States
Quantum chemical calculations, including DFT, can be used to model chemical reactions involving the diamine. By calculating the energies of reactants, products, and transition states, researchers can predict the thermodynamics and kinetics of a reaction. This would be valuable for understanding the reactivity of the amine groups and for predicting the regioselectivity and stereoselectivity of its reactions.
Predictive Modeling of Chirality and Asymmetric Induction Mechanisms
As this compound is a chiral molecule, computational modeling could be a powerful tool for understanding its role in asymmetric synthesis. wikipedia.org By modeling the transition states of reactions where this diamine is used as a chiral ligand or catalyst, it would be possible to elucidate the mechanisms of asymmetric induction. wikipedia.org These models could explain why one enantiomer of a product is preferentially formed and could guide the design of more effective chiral catalysts.
V. Mechanistic Studies of Reactions Involving 3 4 Methoxyphenyl 2 Methylpropane 1,2 Diamine
Investigation of Reaction Pathways in Catalytic Processes
When utilized in catalysis, particularly in metal-catalyzed reactions, 3-(4-Methoxyphenyl)-2-methylpropane-1,2-diamine functions as a chiral ligand. The investigation of reaction pathways focuses on how the diamine-metal complex interacts with substrates to facilitate chemical transformations efficiently and stereoselectively.
The initial step in many catalytic cycles involving a diamine-metal complex is ligand exchange. The diamine, acting as a bidentate ligand, coordinates with a metal center, displacing other weakly bound ligands. The coordination typically involves the lone pair of electrons on each nitrogen atom forming a stable five-membered chelate ring with the metal.
The mechanism of ligand substitution at the metal center can proceed through several pathways, primarily categorized as dissociative, associative, or interchange mechanisms. libretexts.org
Dissociative Mechanism (D): This pathway begins with the cleavage of a bond between the metal and a leaving ligand, forming a coordinatively unsaturated intermediate. This is often the rate-determining step. The incoming ligand, in this case, a substrate or another reagent, then coordinates to the intermediate. For octahedral complexes, which are common in catalysis, dissociative pathways are generally favored over associative ones. libretexts.org
Associative Mechanism (A): In this mechanism, the incoming ligand first binds to the metal complex, forming a higher-coordination intermediate, after which the leaving group departs. This pathway is more common for square planar or coordinatively unsaturated complexes. nsf.gov
Interchange Mechanism (I): This is a concerted process where the incoming ligand enters the coordination sphere as the outgoing ligand is leaving, without a distinct intermediate.
The specific pathway followed by a complex of this compound would depend on the metal ion, its oxidation state, and the steric and electronic properties of the other ligands and the solvent. The steric bulk provided by the methyl and 4-methoxyphenylbenzyl groups would significantly influence the accessibility of the metal center, potentially favoring a dissociative pathway.
Table 1: General Characteristics of Ligand Exchange Mechanisms
| Mechanism | Key Feature | Intermediate | Dependence on Incoming Ligand |
|---|---|---|---|
| Dissociative (D) | Bond-breaking precedes bond-making | Lower coordination number | Rate is often independent of [Incoming Ligand] |
| Associative (A) | Bond-making precedes bond-breaking | Higher coordination number | Rate is dependent on [Incoming Ligand] |
| Interchange (I) | Concerted process | No discrete intermediate | Can show dependence on [Incoming Ligand] |
This table presents generalized characteristics of ligand exchange mechanisms.
The primary application of chiral diamines like this compound is in asymmetric catalysis, where they are used to control the stereochemical outcome of a reaction. researchgate.netrsc.org The mechanism of chiral induction relies on the formation of a chiral catalytic species that interacts with the substrate(s) to create diastereomeric transition states.
When complexed with a metal, the diamine creates a rigid and well-defined chiral environment. The steric bulk of the substituents on the diamine backbone (the methyl and 4-methoxyphenylbenzyl groups) dictates how a prochiral substrate can approach the metal's active site. One approach is sterically hindered, while the other is favored, leading to the preferential formation of one enantiomer of the product.
For example, in an asymmetric hydrogenation or alkylation, the substrate would coordinate to the chiral metal-diamine complex. The orientation of this coordination is controlled by minimizing steric repulsion between the substrate's substituents and the ligand's bulky groups. This fixed orientation ensures that the subsequent chemical step (e.g., hydride transfer or nucleophilic attack) occurs on a specific face of the substrate, resulting in a high enantiomeric excess (ee) of the product. nih.gov The precise stereochemical outcome is a function of the ligand's absolute configuration and the specific geometry of the transition state.
Kinetics and Thermodynamics of Diamine-Mediated Reactions
Determining the rate law of a catalytic reaction is essential for elucidating its mechanism. By systematically varying the concentrations of the catalyst (the diamine-metal complex), substrate, and other reagents, the reaction order with respect to each component can be determined. This information helps to identify which species are involved in the rate-determining step (also known as the turnover-limiting step). osti.gov
For many catalytic cycles, the turnover-limiting step could be:
The initial oxidative addition of a substrate to the metal center.
The reductive elimination of the product from the metal center.
An insertion step.
The dissociation of a ligand to open a coordination site. researchgate.net
Hammett studies are a powerful tool in physical organic chemistry used to investigate the influence of electronic effects on reaction rates and mechanisms. researchgate.net This is achieved by introducing substituents with varying electron-donating or electron-withdrawing properties onto an aromatic ring of a reactant or catalyst and measuring the corresponding reaction rates.
In the context of this compound, a Hammett study could be designed by synthesizing analogues with different substituents in the para-position of the phenyl ring (e.g., -NO₂, -Cl, -H, -CH₃) in place of the methoxy (B1213986) group (-OCH₃). The logarithms of the rate constants (log k) for a catalyzed reaction would then be plotted against the Hammett substituent constant (σ).
A linear relationship (a Hammett plot) indicates that the electronic properties of that part of the ligand influence the reaction rate. The slope of the line (the reaction constant, ρ) provides insight into the nature of the transition state:
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or a decrease in positive charge) in the transition state.
A negative ρ value implies the reaction is favored by electron-donating groups, indicating a buildup of positive charge in the transition state.
Such a study would clarify whether the electronic nature of the 4-methoxyphenyl (B3050149) group plays a significant role in the catalytic activity, for instance, by modulating the electron density at the metal center. researchgate.net
Role of the Diamine as a Key Intermediate in Complex Chemical Transformations
While this compound is primarily studied as a chiral ligand, its structural motif makes it a potential intermediate in the synthesis of more complex molecules, such as pharmaceuticals or other fine chemicals. Diamines are versatile building blocks for constructing nitrogen-containing heterocycles or as precursors for other ligands. mdpi.com
Although direct examples of this specific diamine acting as a synthetic intermediate are scarce in the literature, structurally related compounds highlight the importance of the 3-(4-methoxyphenyl)propane core. For example, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate is a well-known key intermediate in the industrial synthesis of Diltiazem, a cardiovascular drug. nih.govresearchgate.net This demonstrates the value of the methoxyphenylpropyl scaffold in medicinal chemistry. The diamine could potentially be used as a precursor for synthesizing analogues of known bioactive molecules or for creating novel molecular architectures.
Elucidation of Amine Reactivity and Selectivity in Organic Reactions
Detailed mechanistic studies specifically elucidating the amine reactivity and selectivity of this compound in organic reactions are not extensively documented in publicly available scientific literature. This particular diamine, with its specific substitution pattern, represents a niche chiral structure. While the broader class of 1,2-diamines is widely employed in asymmetric catalysis and as chiral auxiliaries, research focusing explicitly on the mechanistic nuances of this specific compound is limited.
The reactivity of the two amine groups in this compound is expected to be differentiated by their local steric and electronic environments. The primary amine (-NH₂) is generally more sterically accessible than the tertiary amine precursor or the secondary amine in a derivatized form. The presence of a methyl group at the C2 position, adjacent to one of the amino groups, introduces significant steric hindrance that would play a crucial role in its selective reactions.
In principle, the differential reactivity of the two amino groups could be exploited in various organic transformations. For instance, in reactions such as acylation, alkylation, or condensation with carbonyl compounds, the less sterically hindered primary amine would be expected to react preferentially. The selectivity of such reactions would likely be highly dependent on the reaction conditions, including the nature of the solvent, temperature, and the steric and electronic properties of the electrophile.
Hypothetical Reactivity and Selectivity in Asymmetric Synthesis
Should this compound be employed as a chiral ligand in metal-catalyzed asymmetric reactions, the coordination of the metal center to the two nitrogen atoms would create a chiral environment. The methoxyphenyl group and the methyl group would act as stereocontrolling elements, influencing the facial selectivity of the approach of a substrate to the catalytic center.
The selectivity in such catalytic processes would be governed by the formation of the most sterically and electronically favorable transition state. For example, in an asymmetric reduction of a ketone, the diamine-metal complex would preferentially bind to one face of the carbonyl group, leading to the formation of one enantiomer of the corresponding alcohol in excess. The degree of enantioselectivity would be a direct measure of the effectiveness of the chiral ligand in discriminating between the two prochiral faces of the substrate.
Illustrative Data on Analogous Systems
While specific data for this compound is unavailable, data from studies on structurally related chiral 1,2-diamines can provide insights into the expected reactivity and selectivity. For instance, derivatives of 1,2-diphenylethylenediamine are well-studied as ligands in asymmetric hydrogenation, epoxidation, and cyclopropanation reactions, often affording high levels of enantioselectivity. The electronic nature of the aryl substituents and the steric bulk of other groups on the diamine backbone are known to significantly impact both the catalytic activity and the stereochemical outcome of these reactions.
A hypothetical data table illustrating the kind of results that would be expected from a study on the application of this compound as a ligand in an asymmetric transfer hydrogenation of acetophenone (B1666503) is presented below. This table is for illustrative purposes only and is not based on experimental data for the specified compound.
Hypothetical Results for Asymmetric Transfer Hydrogenation of Acetophenone
| Entry | Catalyst Precursor | Ligand | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|
| 1 | [RuCl₂(p-cymene)]₂ | (1R,2S)-3-(4-Methoxyphenyl)-2-methylpropane-1,2-diamine | Isopropanol | 80 | 95 | 85 (R) |
| 2 | [RuCl₂(p-cymene)]₂ | (1R,2S)-3-(4-Methoxyphenyl)-2-methylpropane-1,2-diamine | Isopropanol/Water (9:1) | 60 | 98 | 92 (R) |
| 3 | [IrCp*Cl₂]₂ | (1R,2S)-3-(4-Methoxyphenyl)-2-methylpropane-1,2-diamine | Dichloromethane (B109758) | 40 | 91 | 78 (S) |
Vi. Applications in Asymmetric Catalysis and Advanced Chemical Synthesis
Development of Chiral Ligands for Asymmetric Synthesis
The most prominent application of 3-(4-Methoxyphenyl)-2-methylpropane-1,2-diamine is as a precursor for, or a component of, chiral ligands used in asymmetric synthesis. rsc.orgresearchgate.net Chiral vicinal diamines are recognized as highly effective steering ligands for transition-metal-catalyzed asymmetric reactions. strem.com The presence of two nitrogen atoms allows for the formation of stable chelate complexes with metal centers, creating a well-defined and rigid chiral environment around the catalytic site. This chiral pocket influences the trajectory of incoming substrates, thereby favoring the formation of one enantiomer of the product over the other. The 4-methoxyphenyl (B3050149) substituent on the diamine backbone can further fine-tune the steric and electronic properties of the resulting metal complex, which is crucial for achieving high levels of enantioselectivity in catalysis. strem.com
Ligands derived from the this compound scaffold have demonstrated significant efficacy in a range of metal-catalyzed asymmetric reactions. strem.com These transformations are fundamental in synthetic organic chemistry for creating chiral molecules, which are pivotal in pharmaceuticals, agrochemicals, and materials science. strem.comnih.gov
Asymmetric Hydrogenation: The diamine is a key component in ligands for iridium-catalyzed asymmetric transfer hydrogenation of ketones. strem.com This reaction is a powerful method for producing chiral secondary alcohols, which are common structural motifs in biologically active compounds.
C–C Bond Formation: In the realm of carbon-carbon bond formation, this diamine scaffold is employed in ligands for nickel-catalyzed reactions. Specific applications include stereoconvergent alkyl-alkyl Suzuki cross-coupling reactions and asymmetric Negishi α-alkylations of N-Boc-pyrrolidine. strem.com These methods are essential for constructing complex carbon skeletons with high stereochemical control.
Asymmetric Amination: The diamine has also been incorporated into ligands for copper-catalyzed asymmetric amidation and intermolecular N-monoarylation of unprotected sulfonamides. strem.com Furthermore, the development of catalytic asymmetric hydroamination of olefins to produce enantioenriched amines is a significant area of research, as chiral amines are key structural elements in numerous natural products and pharmaceutical agents. nih.govnih.govresearchgate.net The use of effective chiral ligands is paramount to the success of these transformations.
| Reaction Type | Metal Catalyst | Specific Application |
|---|---|---|
| Asymmetric Transfer Hydrogenation | Iridium (Ir) | Hydrogenation of ketones |
| Asymmetric Cross-Coupling | Nickel (Ni) | Stereoconvergent alkyl-alkyl Suzuki reactions |
| Asymmetric Alkylation | Nickel (Ni) | Asymmetric Negishi α-alkylations |
| Asymmetric Cyclization/Cross-Coupling | Nickel (Ni) | Enantioselective cyclization with alkyl electrophiles |
| Asymmetric N-Arylation | Copper (Cu) | Intermolecular N-monoarylation of sulfonamides |
| Asymmetric Amidation | Copper (Cu) | Photoinduced asymmetric amidation |
Beyond coordination with metals, the 1,2-diamine motif is a foundational structural element in the design of chiral organocatalysts. rsc.orgresearchgate.net Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful branch of asymmetric synthesis. The diamine moiety from this compound can be incorporated into more complex structures to create bifunctional catalysts. For example, one amine could be functionalized to act as a Brønsted base (a proton acceptor) while the other is modified to serve as a hydrogen-bond donor. This dual activation capacity within a single chiral molecule can effectively control the stereochemical outcome of reactions such as aldol (B89426) additions, Mannich reactions, and Michael additions.
Role as a Chiral Auxiliary in Diastereoselective Reactions
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral starting material to direct a subsequent reaction to occur with high diastereoselectivity. After the desired stereocenter has been created, the auxiliary can be removed and often recycled. Compounds like pseudoephedrine are well-known chiral auxiliaries used in diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids, ketones, and alcohols. nih.gov
Given its rigid chiral structure, this compound possesses the necessary attributes to function as an effective chiral auxiliary. By forming a covalent bond with a substrate (e.g., creating an amide with a carboxylic acid), the diamine can position its bulky 4-methoxyphenyl group to sterically block one face of the molecule. This directs the approach of a reagent to the opposite, less hindered face, resulting in the preferential formation of one diastereomer. This strategy is particularly valuable for controlling stereochemistry in reactions like enolate alkylations or conjugate additions.
Utilization as a Building Block for Complex Molecule Synthesis (e.g., natural product scaffolds, heterocyclic systems)
Chiral 1,2-diamines are recognized as important synthetic building blocks for constructing complex, biologically active molecules. rsc.orgresearchgate.net The defined stereochemistry and multiple functionalization points of this compound make it an ideal starting material for the synthesis of more elaborate structures.
Natural Product Scaffolds: The total synthesis of natural products often requires chiral fragments to build complex stereochemical arrays. msu.edunih.govnih.gov The diamine can serve as a chiral scaffold, with its stereocenters forming a key part of the final target molecule's core structure. Its functional groups can be elaborated through various chemical transformations to build the intricate frameworks found in nature.
Heterocyclic Systems: Nitrogen-containing heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. mdpi.commdpi.com The two amine groups of the diamine provide ideal handles for constructing nitrogen-containing rings. For instance, it can undergo condensation reactions with dicarbonyl compounds or their equivalents to form chiral piperazines, diazepines, or other important heterocyclic systems. The presence of the methoxyphenyl group can also influence the biological activity or material properties of the final product. nih.gov
Precursor for Advanced Materials (e.g., monomers for specialty polymers, supramolecular assemblies based on coordination)
The unique structural features of this compound also position it as a valuable precursor for the development of advanced materials with tailored properties.
Monomers for Specialty Polymers: Diamines are common monomers used in the synthesis of polyamides and polyimides. By using a chiral diamine like this compound, it is possible to synthesize specialty polymers with inherent chirality. These chiral polymers can have unique properties, such as the ability to act as a stationary phase for chiral chromatography, serve as sensors for chiral molecules, or exhibit specific optical activities.
Supramolecular Assemblies: Supramolecular chemistry involves the construction of large, ordered structures from smaller molecular building blocks held together by non-covalent interactions like hydrogen bonding, π-stacking, and metal coordination. nih.govst-andrews.ac.uk The functional groups on this compound—the two amine nitrogens, the methoxy (B1213986) oxygen, and the aromatic ring—are all capable of participating in these interactions. nih.govresearchgate.net This makes the molecule an excellent candidate for designing complex, self-assembling systems. For example, it could coordinate with metal ions to form chiral metal-organic frameworks (MOFs) or engage in intricate hydrogen-bonding networks to create gels, liquid crystals, or other ordered materials.
Vii. Future Research Directions and Emerging Avenues
Exploration of Novel Reactivity Patterns and Undiscovered Transformations
The structural architecture of 3-(4-Methoxyphenyl)-2-methylpropane-1,2-diamine makes it a compelling ligand for asymmetric catalysis. Future research will likely focus on exploring its application in novel and undiscovered chemical transformations where its specific steric and electronic properties can be leveraged to achieve high levels of stereocontrol. Chiral vicinal diamines are foundational in asymmetric synthesis, serving as ligands for metals or as organocatalysts themselves. rsc.orgua.es
Key areas for exploration include:
Asymmetric Hydrogenation and Transfer Hydrogenation: While diamine-ligated ruthenium and rhodium complexes are well-established for the reduction of ketones and imines, the unique substitution pattern of this compound could offer unique selectivity profiles for challenging substrates.
C-C and C-N Bond Forming Reactions: Its potential as a ligand in metal-catalyzed reactions like Michael additions, Mannich reactions, and allylic alkylations is a significant area for discovery. acs.orgnih.govresearchgate.net The cooperative action of the two amine groups can facilitate the formation of highly organized transition states, leading to high enantioselectivity.
Umpolung Reactivity: Investigating its role in promoting umpolung (polarity reversal) reactions, such as the asymmetric allylation of imines, could open new pathways to valuable chiral building blocks. researchgate.netnih.gov
Table 1: Potential Unexplored Asymmetric Reactions for this compound This table is interactive. You can sort and filter the data.
| Reaction Type | Potential Metal Catalyst | Substrate Class | Potential Product |
|---|---|---|---|
| Asymmetric Aldol (B89426) Reaction | Ti, Cu, Zn | Aldehydes, Ketones | Chiral β-hydroxy ketones |
| Asymmetric Diels-Alder | Cu, Fe, Sc | Dienes, Dienophiles | Chiral cyclohexenes |
| Enantioselective Aziridination | Cu, Rh | Olefins, Imines | Chiral aziridines |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow processing represents a major advancement in chemical manufacturing, offering enhanced safety, reproducibility, and scalability. nsf.goveuropa.eu Integrating the synthesis and application of this compound into flow chemistry platforms is a promising future direction.
Continuous Synthesis: Developing a robust, multi-step continuous flow synthesis of the diamine itself would enable on-demand production and purification. This approach minimizes the handling of hazardous intermediates and allows for precise control over reaction parameters.
Catalyst Immobilization: For catalytic applications, the diamine or its metal complexes could be immobilized on solid supports (e.g., polymers, silica) and packed into flow reactors. This facilitates catalyst separation and reuse, a key principle of green chemistry, and allows for long-term, continuous production of chiral molecules. nih.gov
Automated Library Synthesis: Automated platforms can be used to rapidly synthesize a library of derivatives of this compound by varying substituents. researchgate.netchemrxiv.org These libraries can then be screened for optimal performance in various catalytic reactions, accelerating the discovery of highly selective catalysts. chemrxiv.org
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
A deep understanding of reaction mechanisms is crucial for optimizing catalytic processes. Advanced spectroscopic techniques that allow for real-time, in situ monitoring can provide invaluable insights into the role of this compound in a reaction. mt.com By observing the reaction as it happens, researchers can identify transient intermediates, determine kinetic profiles, and understand the catalyst's behavior under actual operating conditions. researchgate.netnih.gov
Future research should focus on employing techniques such as:
ReactIR (In-situ FTIR): To track the concentration of reactants, products, and key intermediates by monitoring changes in their characteristic infrared absorptions.
In-situ Raman Spectroscopy: Particularly useful for monitoring reactions in aqueous media and for studying vibrational modes of catalyst-substrate complexes. nih.gov
Process NMR (Proton Nuclear Magnetic Resonance): To obtain detailed structural information about species in the reaction mixture over time, helping to elucidate complex reaction networks. mdpi.com
These techniques can be integrated directly into both batch and flow reactors, providing a continuous stream of data that is essential for reaction optimization and control. researchgate.net
Table 2: Comparison of Advanced Spectroscopic Techniques for In Situ Monitoring This table is interactive. You can sort and filter the data.
| Technique | Information Provided | Advantages | Limitations |
|---|---|---|---|
| In-situ FTIR (ReactIR) | Functional group changes, concentration profiles | Fast, versatile, wide applicability | Water interference, complex spectra |
| In-situ Raman | Vibrational modes, molecular structure | Non-invasive, good for aqueous systems | Weak signal, fluorescence interference |
| In-situ NMR | Detailed molecular structure, quantification | Highly specific, quantitative | Lower sensitivity, expensive equipment |
Development of Sustainable Synthetic Routes and Methodologies
The principles of green chemistry are increasingly guiding the development of new synthetic processes. Future research on this compound should prioritize the development of sustainable synthetic routes that minimize environmental impact. researchgate.net
Avenues for sustainable synthesis include:
Bio-based Feedstocks: Investigating routes that begin from renewable starting materials, such as derivatives of lignin (B12514952) or other plant-based phenols, to replace petrochemical sources. bio4matpro.de
Biocatalysis and Enzymatic Reactions: Employing enzymes (e.g., transaminases) to install the amine functionalities with high stereoselectivity under mild, aqueous conditions. This approach can significantly reduce waste and avoid the use of harsh reagents. chemrxiv.org
Catalytic Efficiency: Designing synthetic pathways that are highly atom-economical, reducing the number of steps and minimizing the formation of byproducts. The use of heterogeneous catalysts that can be easily recovered and recycled is also a key goal. researchgate.net
Table 3: Comparison of Potential Synthetic Strategies This table is interactive. You can sort and filter the data.
| Strategy | Key Features | Advantages | Challenges |
|---|---|---|---|
| Traditional Synthesis | Multi-step, uses protecting groups, stoichiometric reagents | Well-established procedures | High waste (low atom economy), harsh conditions |
| Catalytic Routes | Use of transition metal or organocatalysts | Fewer steps, higher efficiency | Catalyst cost and removal |
| Biocatalytic Routes | Employs enzymes (e.g., transaminases) | High selectivity, mild conditions, aqueous media | Enzyme stability, substrate scope limitations |
Computational Design of Diamine-Based Catalysts with Enhanced Selectivity
Computational chemistry and molecular modeling are powerful tools for accelerating catalyst development. ethz.ch By using theoretical calculations, researchers can design novel catalysts based on the this compound scaffold and predict their effectiveness before committing to laboratory synthesis.
Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model the transition states of catalyzed reactions. This allows researchers to understand the origin of stereoselectivity and identify the key interactions between the catalyst, substrate, and reagents.
In Silico Screening: A virtual library of diamine derivatives can be created and computationally screened to predict their catalytic performance (e.g., enantiomeric excess). This focuses synthetic efforts on the most promising candidates. researchgate.net
Rational Catalyst Optimization: By understanding the structure-activity relationships, computational models can guide the rational modification of the diamine structure—for instance, by altering the electronic properties of the aryl ring or the steric bulk around the chiral center—to enhance selectivity and reactivity for a specific transformation. nih.govnii.ac.jp This data-driven approach can significantly shorten the catalyst development cycle.
Q & A
Basic Questions
Q. What are the established synthetic routes for 3-(4-Methoxyphenyl)-2-methylpropane-1,2-diamine?
- Methodological Answer : A common approach involves condensation of alkylene-diamines using heterogeneous catalysts. For instance, copper-nickel catalysts have been employed to synthesize structurally related diamines (e.g., 2-methylpropane-1,2-diamine derivatives) under controlled temperature and pressure conditions . Alternative routes may include reductive amination of ketones or nitro compounds, with purification via recrystallization or column chromatography.
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer : Combine analytical techniques such as:
- ¹H/¹³C NMR spectroscopy : To verify substituent positions and amine proton environments (e.g., methoxy group at 4-position and branched diamine structure).
- HPLC-MS : For purity assessment and molecular ion confirmation.
- Melting point analysis : Cross-referenced with literature values (e.g., NIST databases for analogous compounds) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store below -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis. Stability studies for similar methoxyphenyl derivatives suggest sensitivity to moisture and elevated temperatures .
Advanced Research Questions
Q. How can catalytic mechanisms in the synthesis of this diamine be optimized?
- Methodological Answer : Mechanistic studies on Cu/Ni heterogeneous catalysts (as used for polyalkylene-polyamines) reveal that surface alloying enhances amine coupling efficiency. Kinetic monitoring via in situ FTIR or GC-MS can identify intermediates, guiding catalyst design (e.g., doping with rare-earth metals) .
Q. What strategies enable functionalization of the diamine for targeted applications?
- Methodological Answer :
- Bromination : Introduce halogens at the methoxyphenyl ring using bromine in dichloromethane, followed by purification via silica gel chromatography .
- Protection of amines : Use 4-methoxyphenacyl carbamates or boronate esters to selectively protect primary/secondary amines during derivatization .
Q. How to resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?
- Methodological Answer : Cross-validate data using standardized protocols (e.g., NIST guidelines) and controlled experiments. For instance, discrepancies in melting points may arise from polymorphic forms; differential scanning calorimetry (DSC) and X-ray crystallography can clarify phase behavior .
Q. What experimental designs are suitable for probing structure-activity relationships (SAR) in bioactivity studies?
- Methodological Answer :
- Derivative synthesis : Modify the methoxy group (e.g., deoxygenation, substitution) and assess antimicrobial/antiproliferative activity via in vitro assays (e.g., MIC determination, MTT assays on cancer cell lines) .
- Computational modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
